Higher Catalytic Efficiency vs. Full-Length MLC Peptide
The core 11‑residue sequence Lys‑Arg‑Ala‑Lys‑Ala‑Lys‑Thr‑Thr‑Lys‑Lys‑Arg (corresponding to MLC(3–13) without the C‑terminal glycine) exhibits a V/K (catalytic efficiency) of 3.0 min⁻¹·mg⁻¹, which is 25% higher than the 2.4 min⁻¹·mg⁻¹ measured for the longer MLC(1–13) peptide (SSKRAKAKTTKKRG) that includes two additional N‑terminal serine residues [1]. This direct head‑to‑head comparison demonstrates that the removal of the N‑terminal serine residues enhances PKC‑mediated phosphorylation efficiency, indicating that the core sequence is not merely sufficient but kinetically optimized [1].
| Evidence Dimension | Catalytic efficiency (V/K) |
|---|---|
| Target Compound Data | 3.0 min⁻¹·mg⁻¹ (for MLC(3–13), which contains the core sequence KRAKAKTTKKR) |
| Comparator Or Baseline | MLC(1–13) peptide (SSKRAKAKTTKKRG): 2.4 min⁻¹·mg⁻¹ |
| Quantified Difference | 25% higher V/K for the core‑containing peptide |
| Conditions | Purified protein kinase C; calcium and lipid effectors present; peptide phosphorylation assay |
Why This Matters
For procurement, this demonstrates that the 11‑mer peptide is the minimal, high‑efficiency PKC substrate; using a longer, less efficient peptide would reduce assay signal and increase reagent costs per data point.
- [1] Hassell TC, Magnino PE, Masaracchia RA. Synthetic peptides derived from the nonmuscle myosin light chains are highly specific substrates for protein kinase C. Biochim Biophys Acta. 1988;957(1):1-10. doi:10.1016/0167-4838(88)90151-3. View Source
